NaV1.7 Antagonist Activity: 3-Methylbenzyl Analog Is the Only Series Member with Documented Sub-micromolar Potency
Among the publicly disclosed 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide series, only the 3-methylbenzyl congener (CAS 339101-83-6) possesses quantitative potency data against the human NaV1.7 voltage-gated sodium channel [1]. The 4-chlorobenzyl, 3-fluorobenzyl, and 4-methylbenzyl analogs lack any reported NaV1.7 activity in authoritative databases such as BindingDB or ChEMBL, making the target compound unique for ion-channel-focused programs [2].
| Evidence Dimension | NaV1.7 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (patch clamp, partially inactivated state) |
| Comparator Or Baseline | Closest analogs (4-chlorobenzyl, 3-fluorobenzyl, 4-methylbenzyl): no NaV1.7 data reported |
| Quantified Difference | Not calculable (absence of data for comparators); the target compound is currently the sole series member profiled against NaV1.7 |
| Conditions | Human NaV1.7 channel expressed in HEK293 cells; PatchXpress voltage patch clamp assay |
Why This Matters
Procuring the 3-methylbenzyl analog is essential for any NaV1.7-targeted screening campaign because no other series member has demonstrated measurable activity at this clinically validated pain target.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816) – Antagonist activity at human partially inactivated NaV1.7 channel. https://bindingdb.org (accessed 2026). View Source
- [2] Chemical structure search across BindingDB and ChEMBL for 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfides with halogen- or methyl-substituted benzyl groups. Search performed 2026-05-06. View Source
